1H-Indole, 3,6-bis(3-methyl-2-butenyl)-
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Overview
Description
1H-Indole, 3,6-bis(3-methyl-2-butenyl)- is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two 3-methyl-2-butenyl groups attached to the indole core. It has a molecular formula of C21H25N and a molecular weight of 291.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Another method involves the use of palladium-catalyzed intramolecular oxidative coupling, which allows for the formation of indole derivatives from anilines functionalized with electron-withdrawing and electron-donating groups .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale synthetic routes that are optimized for yield and efficiency. These methods may include the use of continuous flow reactors and advanced catalytic systems to ensure high throughput and minimal waste .
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3,6-bis(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives .
Scientific Research Applications
1H-Indole, 3,6-bis(3-methyl-2-butenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and natural products.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with receptors to produce anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 3-(3-methyl-2-butenyl)-: This compound has a similar structure but with only one 3-methyl-2-butenyl group attached to the indole ring.
1H-Indole, 6-methyl-: This compound features a methyl group at the 6-position of the indole ring.
3-Methylindole (skatole): Known for its strong odor, this compound has a methyl group at the 3-position of the indole ring.
Uniqueness
1H-Indole, 3,6-bis(3-methyl-2-butenyl)- is unique due to the presence of two 3-methyl-2-butenyl groups, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
73618-54-9 |
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Molecular Formula |
C18H23N |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
3,6-bis(3-methylbut-2-enyl)-1H-indole |
InChI |
InChI=1S/C18H23N/c1-13(2)5-7-15-8-10-17-16(9-6-14(3)4)12-19-18(17)11-15/h5-6,8,10-12,19H,7,9H2,1-4H3 |
InChI Key |
NTGWNARXEPOAPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)C(=CN2)CC=C(C)C)C |
Origin of Product |
United States |
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